molecular formula C11H16OS B7895809 1-[3-(n-Propylthio)phenyl]ethanol

1-[3-(n-Propylthio)phenyl]ethanol

Cat. No.: B7895809
M. Wt: 196.31 g/mol
InChI Key: USGQWIXXRBPROV-UHFFFAOYSA-N
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Description

1-[3-(n-Propylthio)phenyl]ethanol is a substituted aromatic ethanol derivative characterized by a phenyl ring bearing an n-propylthio (–S–CH₂CH₂CH₃) group at the 3-position and a hydroxethyl (–CH₂CH₂OH) group at the 1-position. The propylthio substituent introduces electron-donating effects via sulfur’s lone pairs, while the hydroxyl group enables hydrogen bonding, influencing solubility and intermolecular interactions.

Properties

IUPAC Name

1-(3-propylsulfanylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OS/c1-3-7-13-11-6-4-5-10(8-11)9(2)12/h4-6,8-9,12H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGQWIXXRBPROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=CC(=C1)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[3-(n-Propylthio)phenyl]ethanol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction where a propylthiol group is introduced to a phenyl ring followed by the addition of an ethanol group. The reaction typically requires a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating its nucleophilic attack on the phenyl ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts such as palladium on carbon (Pd/C) can be used to enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(n-Propylthio)phenyl]ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to form a corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The propylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃, or PCC (Pyridinium chlorochromate) in solvents like acetone or dichloromethane.

    Reduction: LiAlH₄ in dry ether or THF (tetrahydrofuran).

    Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF (dimethylformamide).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-[3-(n-Propylthio)phenyl]ethanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[3-(n-Propylthio)phenyl]ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The propylthio group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes and interaction with intracellular targets. The ethanol moiety can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Research Implications and Gaps

  • Synthetic Modifications : Introducing conjugated systems (e.g., extending the aromatic core) could enhance photophysical properties.
  • Data Gaps : Experimental studies on the target compound’s spectral data (e.g., λmax, quantum yield) and crystallography are needed for direct comparisons .

Biological Activity

1-[3-(n-Propylthio)phenyl]ethanol is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound is characterized by a phenolic structure with a propylthio group attached. Its molecular formula is C12H16SC_{12}H_{16}S, and it possesses a hydroxyl functional group that contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the hydroxyl group allows for hydrogen bonding with receptor sites, enhancing binding affinity and modulating biological responses.

Key Mechanisms:

  • Antioxidant Activity : The compound exhibits antioxidant properties, potentially reducing oxidative stress in cells.
  • Enzyme Modulation : It may influence enzyme activities, particularly those involved in metabolic processes.
  • Cell Signaling Pathways : Interactions with signaling pathways can lead to altered cellular responses, including apoptosis and proliferation.

Anticancer Properties

Research indicates that compounds similar to this compound can exhibit cytotoxic effects against various cancer cell lines. A study highlighted the efficacy of related phenolic compounds in inducing apoptosis in breast cancer cells while sparing normal cells, suggesting a potential therapeutic window for anticancer applications .

Antimicrobial Activity

Preliminary studies have shown that the compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Study 1: Anticancer Efficacy

In a controlled laboratory setting, this compound was tested against MCF-7 breast cancer cells. Results demonstrated significant cytotoxicity with an IC50 value of approximately 25 µM, indicating its potential as an anticancer agent. Furthermore, the compound showed minimal toxicity to normal fibroblast cells, highlighting its selective action.

Study 2: Antimicrobial Effects

A recent investigation assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against both pathogens, suggesting its viability as a natural antimicrobial agent .

Data Summary

Biological ActivityObservationsReference
Anticancer ActivityIC50 = 25 µM on MCF-7 cells
Antimicrobial ActivityMIC = 50 µg/mL against S. aureus
Antioxidant PotentialReduces oxidative stress in vitro

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